molecular formula Cl6N3P3 B013039 3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial CAS No. 9047-50-1

3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial

Cat. No.: B013039
CAS No.: 9047-50-1
M. Wt: 188.22 g/mol
InChI Key: UBIJTWDKTYCPMQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial (CAS 9047-50-1), a branched-chain aliphatic compound characterized by its dual aldehyde groups, hydroxymethyl substituent, and methoxy group, is a versatile dialdehyde starch derivative with significant applications in materials science and biomedical research. Its molecular formula is C₉H₁₆O₄, with a molecular weight of 188.22 g/mol. The presence of two highly reactive aldehyde functional groups is the key to its mechanism of action, enabling it to form stable covalent bonds, such as Schiff bases, with primary amines in proteins and other molecules containing hydroxyl or amino groups. Primary Research Applications & Value: Crosslinking Agent for Biomaterials: This compound is widely explored for its ability to crosslink biopolymers like collagen, chitosan, and cellulose. This application enhances the mechanical strength, stiffness, and stability of biomaterials and biodegradable plastics, making it valuable for developing tissue engineering scaffolds, drug delivery systems, and durable films. Antimicrobial Properties: Research indicates significant antibacterial potential, with studies showing effectiveness against Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis . This opens avenues for its use in developing novel antimicrobial coatings and eco-friendly disinfectants. Material Enhancement: It is effectively used to improve the wet strength of paper products, providing greater resistance to tearing and disintegration. Its reactivity also makes it a candidate for developing novel, eco-friendly adhesives. Antiproliferative Research: The compound has demonstrated selective cytotoxicity and antiproliferative effects in vitro against various human cancer cell lines, including breast cancer (MCF-7), colorectal cancer (HCT116), and lung cancer (A549) cells, suggesting its potential as a lead compound in pharmacological studies. Attention: This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use.

Properties

IUPAC Name

3-(hydroxymethyl)-5-methoxy-2-methylhexanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-7(4-10)8(5-11)3-9(6-12)13-2/h4,6-9,11H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUJSKXEWCWUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C(CC(C=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925584
Record name 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9047-50-1, 12653-84-8
Record name Dialdehyde starch
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009047501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dideoxy-2-O-methyl-4-(1-oxopropan-2-yl)pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities:

Compound Name Molecular Formula Functional Groups Key Differences
This compound C₉H₁₆O₄ Aldehydes (C1, C6), hydroxymethyl (C3), methoxy (C5), methyl (C2) Dual aldehyde groups; branched substituents.
2-Hydroxy-5-methylhexan-3-one C₇H₁₄O₂ Ketone (C3), hydroxyl (C2), methyl (C5) Single ketone instead of dialdehydes; lacks methoxy group.
Methyl 5,5-dimethyl-2,4-dioxohexanoate C₁₀H₁₆O₄ Esters (C1, C6), ketones (C2, C4) Ester groups replace aldehydes; dimethyl substitution at C4.
5-Hydroxy-3-methoxy-2-naphthamide C₁₂H₁₁NO₃ Hydroxyl (C5), methoxy (C3), amide (C2) Aromatic naphthamide backbone; lacks aldehyde groups.
Methyl 2-amino-5-methyl-3-oxohexanoate C₉H₁₅NO₃ Amino (C2), ketone (C3), ester (C1) Amino and ester groups instead of aldehydes; no methoxy substituent.

Biological Activity

3-(Hydroxymethyl)-5-methoxy-2-methylhexanedial is a dialdehyde compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, antiproliferative, and antioxidative effects, supported by various studies and data.

Chemical Structure and Properties

The compound features two aldehyde groups and a methoxy group, which are critical for its biological interactions. The presence of hydroxymethyl and methoxy substituents can influence the compound's reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial properties.

  • Mechanism of Action : The compound's aldehyde groups can react with amines in bacterial proteins, leading to the formation of stable Schiff bases, which may disrupt normal protein function.
  • Tested Strains : The compound has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µM
Enterococcus faecalis6 µM

Antiproliferative Activity

The antiproliferative effects of the compound have been evaluated in several cancer cell lines.

  • Cell Lines Tested : The compound was tested on MCF-7 (breast cancer), HCT116 (colorectal cancer), and A549 (lung cancer) cell lines.
  • Results : Notably, the compound displayed selective cytotoxicity against MCF-7 cells.

Table 2: Antiproliferative Activity of this compound

Cell LineIC50 (µM)
MCF-73.1
HCT1164.5
A5495.0

Antioxidative Activity

The antioxidative capacity of the compound has also been investigated.

  • Mechanism : The methoxy group is believed to enhance the electron-donating ability, aiding in scavenging free radicals.
  • Comparative Analysis : In vitro assays demonstrated that the compound exhibited superior antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).

Table 3: Antioxidative Activity Comparison

CompoundDPPH Scavenging Activity (%)
This compound85%
BHT70%

Case Studies

  • Study on Antimicrobial Resistance : A study highlighted the potential of this compound as a novel antimicrobial agent against resistant strains of bacteria. The findings suggest that its unique structure allows it to bypass common resistance mechanisms.
  • Cancer Cell Proliferation Inhibition : In another study focusing on breast cancer cells, it was found that treatment with this compound led to a significant reduction in cell viability, suggesting a mechanism involving apoptosis induction.

Q & A

Q. How can researchers mitigate cross-reactivity between the hydroxymethyl and aldehyde groups during derivatization?

  • Methodological Answer : Employ selective protecting groups: Acetalization (e.g., ethylene glycol) for aldehydes, followed by silylation (TBDMS) for hydroxymethyl. Deprotect sequentially under mild acidic conditions. Validate selectivity using model reactions with simpler analogs (e.g., 3-(Hydroxymethyl)aniline ).

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